Myrsinoic acid A

Description

Overview of Myrsinoic Acids as Specialized Metabolites

Myrsinoic acids are classified as specialized metabolites, also referred to as secondary metabolites. Unlike primary metabolites that are essential for the basic survival of a plant (e.g., sugars, amino acids), specialized metabolites are involved in the interaction of the plant with its environment. nih.gov The biosynthesis of these compounds, including Myrsinoic acid A, is thought to occur through the shikimic acid pathway, which produces the benzoic acid precursor, followed by prenylation steps. lorarichards.com

The production of myrsinoic acids is not ubiquitous across the plant kingdom but is rather restricted to certain lineages, suggesting they fulfill specific ecological roles. capes.gov.br These roles often pertain to defense against herbivores, pathogens, or competing plants. lorarichards.comresearchgate.net The structural diversity within the myrsinoic acid class, which includes other compounds like Myrsinoic acid B, C, and F, arises from variations in the prenyl side chains and modifications to the benzoic acid ring. researchgate.net This diversity likely enables plants to respond to a wide array of environmental challenges.

Biogeographical and Phytochemical Significance within Primulaceae (formerly Myrsinaceae)

This compound and its related compounds have been predominantly isolated from species belonging to the genus Myrsine, which was formerly the type genus of the Myrsinaceae family. wikipedia.orgtandfonline.comresearchgate.net Modern phylogenetic classifications have placed the members of Myrsinaceae within the Primulaceae family. wikipedia.orgontosight.ai The genus Myrsine has a wide distribution, primarily in tropical and subtropical regions around the world. ontosight.ai

The biogeographical distribution of the plants producing this compound is quite specific. For instance, Myrsine coriacea is native to the tropical Americas, ranging from Mexico through Central and South America. wikipedia.orgkew.orgkew.orgtheferns.info In contrast, Myrsine seguinii is found in Southeast Asia, including southern China, Japan, and Indo-China. kew.orgpicturethisai.comresearchgate.netnaturelib.net This geographical separation of source species highlights the diverse habitats in which these specialized metabolites are produced.

From a phytochemical perspective, the presence of myrsinoic acids is significant for the Primulaceae family. The family is known for producing a variety of other phytochemicals, including saponins, flavonoids, and benzoquinones. researchgate.net The occurrence of prenylated benzoic acids like the myrsinoic acids adds to the chemical diversity of this plant family and can be of chemotaxonomic importance, helping to classify and differentiate between species and genera. The unique chemical signature of a plant, including compounds like this compound, is a direct result of its evolutionary history and adaptation to its specific ecological niche.

Structure

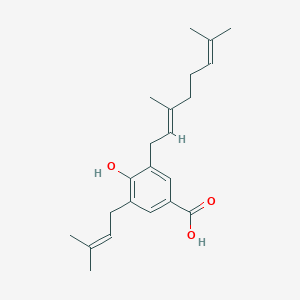

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-5-(3-methylbut-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-15(2)7-6-8-17(5)10-12-19-14-20(22(24)25)13-18(21(19)23)11-9-16(3)4/h7,9-10,13-14,23H,6,8,11-12H2,1-5H3,(H,24,25)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXGLLRPXXXJER-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Myrsinoic Acid a

Plant Sourcing and Geographical Distribution

The compound is predominantly associated with plants of the Myrsine and Rapanea genera. The geographical distribution of these plants spans tropical and subtropical regions across the globe.

Myrsine coriacea (Sw.) R.Br. ex Roem. & Schult., a plant belonging to the Primulaceae family, is a significant natural source of Myrsinoic acid A. scielo.brresearchgate.netresearchgate.net Studies have successfully isolated the compound from various parts of this plant, including the fruits and bark. scielo.brresearchgate.net The plant itself is known colloquially as "capororoca". researchgate.netresearchgate.net Research has confirmed the presence and isolation of this compound from both the fruits and bark of M. coriacea. researchgate.net

Rapanea ferruginea Mez is recognized as a key source for the isolation of this compound. researchgate.netnih.gov It is important to note that Rapanea ferruginea is a botanical synonym for Myrsine coriacea, and the two names are often used interchangeably in scientific literature. researchgate.net The compound has been identified in and extracted from the stem bark, branches, and leaves of this species. researchgate.netijpsr.com Phytochemical analyses have consistently identified this compound as a major compound in extracts derived from the bark of R. ferruginea. researchgate.netnih.gov

This compound has also been identified in other species of the Myrsine genus. Studies on Myrsine seguinii have led to the isolation of several related compounds, including myrsinoic acids B, C, E, and F, with this compound also being a known constituent. researchgate.netnih.govnih.govoup.comoup.com Similarly, chemical studies of Myrsine guianensis (Aubl.) Kuntze have confirmed its role as a natural source of this compound. nih.gov

The genus Myrsine, which now often encompasses species formerly classified under Rapanea, is a large genus with over 280 species found in tropical and subtropical areas worldwide. wikipedia.org Phytochemical studies across the Rapanea genus have led to the isolation of various diprenylated benzoic acids, including this compound. The widespread distribution of these genera suggests that other related species may also serve as potential sources for this compound.

Table 1: Plant Sources and Parts Containing this compound

| Species Name | Synonym | Plant Part(s) |

| Myrsine coriacea | Rapanea ferruginea | Fruits, Bark, Stem Bark, Branches, Leaves |

| Myrsine seguinii | N/A | Not specified in results |

| Myrsine guianensis | N/A | Not specified in results |

Extraction and Purification Techniques for this compound

The isolation of this compound from plant material involves a multi-step process of extraction and purification, typically employing chromatographic techniques.

A common procedure begins with the creation of a hydroethanolic extract from the plant material, such as a mixture of stem bark, branches, and leaves of Rapanea ferruginea. researchgate.netijpsr.com This crude extract, containing a mixture of various phytochemicals, is then subjected to purification.

The primary method for purification is silica (B1680970) gel column chromatography. researchgate.net This technique separates compounds based on their polarity. A solvent system of hexane and ethyl acetate is used to elute the compounds from the silica gel column. Specifically, this compound is obtained from the fractions eluted with a solvent mixture of 20% ethyl acetate in hexane.

Following elution, the solvent is evaporated, yielding the isolated compound. Pure this compound presents as a yellow oil. For example, from a starting mixture of 43 grams of hydroethanolic extracts of R. ferruginea, 2.3 grams of this compound were obtained using this method. The purity of the isolated compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netijpsr.com

Table 2: Summary of Extraction and Purification Steps for this compound

| Step | Technique/Method | Solvents/Reagents | Details |

| 1. Extraction | Solvent Extraction | Hydroethanolic solution | Applied to raw plant material (e.g., stem bark, branches, leaves). |

| 2. Purification | Silica Gel Column Chromatography | Hexane, Ethyl Acetate | The crude extract is loaded onto a silica gel column. |

| 3. Elution | Gradient Elution | 20% Ethyl Acetate in Hexane | This specific solvent ratio is used to elute the fraction containing this compound. |

| 4. Isolation | Solvent Evaporation | N/A | The solvent is removed from the collected fraction to yield the pure compound. |

| 5. Final Product | N/A | N/A | This compound is obtained as a yellow oil. |

Chemical Synthesis and Derivatization Strategies for Myrsinoic Acid a and Analogues

Total Synthesis Approaches to Myrsinoic Acid A

The first total synthesis of this compound (MAA) was accomplished as part of a study on the alkylation of phenolates. tandfonline.com Prior to this work, a synthetic route for MAA had not been reported. tandfonline.com The synthesis strategy hinged on the selective ortho-alkylation of a protected p-hydroxybenzoic acid derivative.

The key steps of the synthesis involved:

Phenolate (B1203915) Formation: Starting with methyl 4-hydroxybenzoate (B8730719), a sodium phenolate was generated.

ortho-Alkylation: The phenolate was reacted with geranyl bromide in an organofluorine solvent. The use of this type of solvent was found to be effective in suppressing non-selective side reactions. tandfonline.com This step selectively introduced the geranyl group at the position ortho to the hydroxyl group.

Hydrolysis: The final step was the hydrolysis of the methyl ester (compound 9 in the study) to yield this compound. tandfonline.com

The synthesized MAA was confirmed to be identical to the natural product based on the comparison of spectroscopic data. tandfonline.com

| Key Transformation in MAA Total Synthesis | |

| Starting Material | Methyl 4-hydroxybenzoate |

| Key Reagent | Geranyl bromide |

| Reaction | ortho-Alkylation of the corresponding sodium phenolate |

| Solvent System | Organofluorine solvent |

| Final Step | Hydrolysis of the methyl ester |

| Product | This compound |

| Reference | tandfonline.com |

Synthesis of Related Myrsinoic Acid Analogues (e.g., Myrsinoic Acid E, F)

The synthesis of analogues provides crucial reference compounds for structural verification and allows for the exploration of structure-activity relationships.

Myrsinoic Acid E

Myrsinoic acid E (MAE), the 3,5-digeranyl-4-hydroxy benzoic acid, was synthesized using a method similar to that for MAA. tandfonline.comoup.com The synthesis was achieved through the bis-geranylation of the sodium phenolate of methyl 4-hydroxybenzoate by reacting it with an excess of geranyl bromide. tandfonline.com Subsequent hydrolysis of the resulting methyl ester 10 afforded Myrsinoic acid E. tandfonline.com An alternative synthetic route to MAE involves the hydrolysis of a methyl ester that is prepared from 2-iodophenol (B132878) through a process of geranylation and palladium-catalyzed carbonylation. oup.comgoogle.com

Myrsinoic Acid F

The synthesis of Myrsinoic acid F (MA-F) is a notable case of structural revision through total synthesis. Initially, a structure was proposed for MA-F, and synthetic efforts were directed toward it. nih.govacs.org However, upon completion of the synthesis, the resulting compound and its Z-isomer did not match the properties of the natural product, indicating the initial structural assignment was incorrect. nih.gov

A subsequent total synthesis effort successfully established the correct structure of Myrsinoic acid F. acs.orgnih.gov This synthesis commenced from p-bromophenol and established the correct structure as compound 3 in the study, which differs from the originally postulated cyclodehydrated structure 1 . acs.orgnih.gov

Key Features of Myrsinoic Acid F Synthesis:

Starting Material: p-Bromophenol. acs.org

Key Insight: The natural product was not the initially proposed dihydrobenzofuran structure. acs.org

Outcome: The successful synthesis of the correct structure allowed for its unambiguous characterization and biological evaluation. acs.orgnih.gov

| Myrsinoic Acid F: Proposed vs. Corrected Structure | |

| Initially Proposed Structure | A cyclodehydrated dihydrobenzofuran derivative (Compound 1 ). acs.orgnih.gov |

| Synthesized and Confirmed Structure | An open-chain terpenylated phenol (B47542) (Compound 3 ). acs.orgnih.gov |

| Significance | Total synthesis was essential to correct the misassigned structure of the natural product. acs.org |

Semi-synthetic Derivatization of this compound

Semi-synthesis is a chemical strategy that uses a natural product as a starting scaffold to create novel analogues with potentially improved properties. numberanalytics.com This process typically involves a few high-yielding chemical steps to modify existing functional groups. numberanalytics.com Common derivatization reactions include oxidation, reduction, alkylation, acylation, and esterification. numberanalytics.com

For this compound, its biological activity is linked to the presence of the carboxylate functionality. tandfonline.com This suggests that semi-synthetic modifications would be most productively focused on other parts of the molecule, such as the phenolic hydroxyl group or the geranyl side chain, to modulate properties like lipophilicity and target interaction. While specific reports on the extensive semi-synthetic derivatization of this compound are not prominent, the principles of this approach are widely applied to other complex natural products. biorxiv.orgmdpi.com For instance, late-stage C-H functionalization, such as halogenation, has been used to create highly potent analogues of other microbial metabolites, a strategy that could conceivably be applied to the Myrsinoic acid scaffold. biorxiv.org

Potential derivatization targets on the this compound scaffold include:

Phenolic Hydroxyl: Esterification or etherification.

Geranyl Side Chain: Oxidation, cyclization, or addition reactions across the double bonds.

Aromatic Ring: Electrophilic substitution, such as halogenation.

Methodological Advancements in Phenolate Alkylation for Terpenylated Phenols

The core reaction for constructing many terpenylated phenols, including this compound, is the C-alkylation of a phenol. tandfonline.com A primary challenge in this reaction is controlling the regioselectivity (C-alkylation vs. O-alkylation, and ortho- vs. para-C-alkylation). tandfonline.comrsc.org Recent methodological advancements have focused on improving the efficiency and selectivity of this transformation.

One significant advancement is the use of specialized solvent systems. Studies have shown that conducting the alkylation of phenolates in organofluorine solvents can be highly effective, as these solvents help to suppress undesirable and non-selective side reactions that are common in conventional solvents. tandfonline.com

Catalyst development has also been a major focus. Various catalysts have been explored to direct the alkylation reaction:

Lewis Acids: Catalysts such as boron trifluoride diethyl etherate and iron(III) chloride (FeCl₃) have been used to promote Friedel-Crafts type alkylations of phenols with terpenes. researchgate.netmdpi.com

Solid-Supported Catalysts: To create more environmentally friendly processes, solid catalysts have been developed. A silica (B1680970) gel-supported aluminium phenolate catalyst has been shown to successfully catalyze the alkylation of phenols with alkenes, exhibiting ortho-selectivity for the first alkylation. The selectivity can be further tuned by adjusting reaction conditions. whiterose.ac.uk

Acidity Control: The acidity of the reaction medium has a profound effect on regioselectivity. In the presence of an acidic promoter, linear alkenes tend to produce ortho-alkylated phenols, while branched alkenes yield para-alkylated products. rsc.org By adding potassium phenolate, the protic acidity is reduced, which can promote ortho-selective tert-alkylation. rsc.org

| Methodologies in Phenolate Alkylation | |

| Method | Catalyst/Condition |

| Solvent System | Organofluorine Solvent |

| Lewis Acid Catalysis | Boron trifluoride etherate / FeCl₃ |

| Solid-Supported Catalysis | Silica gel-supported aluminium phenolate |

| Acidity Control | Addition of acidic promoter or potassium phenolate |

Analytical and Spectroscopic Methodologies for Myrsinoic Acid a Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Myrsinoic Acid A, offering high resolution and sensitivity for both quantification and stability assessment.

Development and Validation of HPLC-DAD/PDA Methods for this compound and B Quantification

The quantification of this compound, often alongside its structural analogue Myrsinoic Acid B, is crucial for the standardization of herbal extracts and derived products. To this end, High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) or Photodiode Array (PDA) detector has been successfully developed and validated. researchgate.netijpsr.com These methods are designed to be simple, rapid, and precise. researchgate.net

A typical HPLC-PDA method for the simultaneous quantification of this compound and B involves a reversed-phase column, such as a Kinetex® C18 or Phenomenex C18. researchgate.netijpsr.com The mobile phase often consists of a gradient mixture of acetonitrile, methanol, and acidified water (e.g., with phosphoric acid to pH 2.5). researchgate.netijpsr.com Detection is commonly performed at wavelengths of 260 nm and 270 nm. ijpsr.com

Validation of these methods demonstrates their specificity, linearity, accuracy, precision, and robustness. researchgate.netijpsr.com For instance, a validated method for Myrsinoic Acid B showed linearity in the range of 5-100.0 μg/mL, with a limit of detection (LOD) of 0.369 μg/mL and a limit of quantification (LOQ) of 1.233 μg/mL. researchgate.net Another study reported linearity between 20.00–500 µg/mL with an LOQ ranging from 1.05 to 16.89 µg/mL. researchgate.net The accuracy of these methods is confirmed by high recovery rates, often averaging around 98.6% for this compound and 96.9% for Myrsinoic Acid B, with low relative standard deviation (RSD) for intra- and inter-day precision. researchgate.netijpsr.com

These validated HPLC methods are instrumental in determining the content of Myrsinoic Acids A and B in various extracts, such as those from Rapanea ferruginea stem bark. researchgate.netresearchgate.net For example, one study found the content of Myrsinoic Acids A and B in a nanoemulsion formulation to be 54.10 ± 0.08 and 53.03 μg/g, respectively. researchgate.netresearchgate.net

Table 1: HPLC Method Parameters for this compound and B Quantification

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Phenomenex C18 (250 mm × 4.6mm I.D., 5 μm) researchgate.net | Kinetex® C18 (150 x 4.6 mm x 2.6 µm) ijpsr.com |

| Mobile Phase | Acetonitrile:Methanol:Water (pH 2.6 with phosphoric acid) at 48:30:22 researchgate.net | Acetonitrile:Methanol:Water (acidified with H3PO4 pH 2.50), gradient mode ijpsr.com |

| Flow Rate | 0.7 mL/min researchgate.net | 0.9 mL/min ijpsr.com |

| Detection | PDA at 270 nm researchgate.net | DAD at 260 nm and 270 nm ijpsr.com |

| Linearity Range | 5-100.0 μg/mL (for MAB) researchgate.net | 20.00–500 µg/mL researchgate.net |

| LOD | 0.369 μg/mL (for MAB) researchgate.net | Not specified |

| LOQ | 1.233 μg/mL (for MAB) researchgate.net | 1.05 - 16.89 µg/mL researchgate.net |

| Accuracy (Recovery) | Average 101.3% (for MAB) researchgate.net | 98.6% for MAA, 96.9% for MAB ijpsr.com |

| Precision (RSD) | Intra-day: 1.26%, Inter-day: 1.62% (for MAB) researchgate.net | < 3% ijpsr.com |

MAA: this compound, MAB: Myrsinoic Acid B

Stability-Indicating Methods in Phytopharmaceutical Research

Stability-indicating HPLC methods are crucial in phytopharmaceutical research to ensure that the analytical method can accurately measure the active compound in the presence of its degradation products, impurities, and excipients. ijpsr.comscribd.com For this compound, developing and validating a stability-indicating HPLC-DAD method is essential for quality control of herbal extracts and formulations like nanoemulsions. ijpsr.com

These methods typically involve forced degradation studies where the compound, in extracts, is subjected to stress conditions such as acid and oxidative hydrolysis, as well as exposure to UV and visible light. ijpsr.com The goal is to generate potential degradation products and demonstrate that the HPLC method can separate the intact this compound from these products, thus proving its specificity. ijpsr.comscribd.com A successful stability-indicating method will show no interference from impurities in the quantification of this compound. ijpsr.com

For instance, a gradient stability-indicating LC-UV method was developed for Myrsinoic Acids A and B. ijpsr.com The chromatographic separation was achieved on a Kinetex® C18 column with a mobile phase of acetonitrile, methanol, and acidified water, run in a gradient mode. ijpsr.com The method was validated to be specific, linear, sensitive, accurate, and robust for both Myrsinoic Acids A and B. ijpsr.com The results from forced degradation studies confirmed that the method was stability-indicative, as there was no interference from degradation products in the quantification of the target analytes. ijpsr.com Such methods are vital for determining the shelf-life and storage conditions of phytopharmaceutical products containing this compound. phcogj.com

Advanced Spectroscopic Techniques for Structure Elucidation

The definitive identification and structural confirmation of this compound rely on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of natural products like this compound. researchgate.netcore.ac.ukemerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the complex planar structure of the molecule. core.ac.uk

1D NMR experiments, such as ¹H NMR and ¹³C NMR (including DEPT), provide fundamental information about the chemical environment of protons and carbons in the molecule. core.ac.ukomicsonline.org The chemical shifts (δ), coupling constants (J), and integration of signals in the ¹H NMR spectrum help in assigning protons to specific positions in the structure. emerypharma.com

2D NMR techniques are crucial for establishing the connectivity between atoms. core.ac.uk Key 2D NMR experiments used in the structural elucidation of this compound and related compounds include:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecular structure. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These techniques correlate the chemical shifts of protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C connectivities. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment establishes long-range correlations (typically over two or three bonds) between protons and carbons, which is vital for piecing together the molecular skeleton. core.ac.ukomicsonline.org

TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. omicsonline.org

Through detailed analysis of these 1D and 2D NMR spectra, the complete and unambiguous structure of this compound has been determined. researchgate.net

Mass Spectrometry (MS and HR-ESI-MS)

Mass Spectrometry (MS) is another critical technique for the characterization of this compound, providing information about its molecular weight and elemental composition. researchgate.netnih.gov Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and non-volatile biomolecules like this compound. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound. researchgate.netresearchgate.net This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is employed to gain structural information through fragmentation analysis. nih.gov In MS/MS, the protonated or deprotonated molecular ion of this compound is selected and fragmented, and the resulting fragment ions are analyzed. rsc.org The fragmentation pattern provides valuable clues about the structure of the molecule. psu.edu The combination of accurate mass measurements from HR-ESI-MS and fragmentation data from MS/MS is a powerful approach for the structural elucidation and confirmation of this compound. researchgate.net

Table 2: Spectroscopic Data for this compound

| Technique | Application | Key Findings |

|---|---|---|

| 1D NMR (¹H, ¹³C, DEPT) | Initial structural analysis | Provides information on the types and number of protons and carbons. core.ac.ukomicsonline.org |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation | Establishes proton-proton and proton-carbon correlations to determine the molecular connectivity. core.ac.ukemerypharma.comomicsonline.org |

| HR-ESI-MS | Molecular formula determination | Provides highly accurate mass-to-charge ratio for determining the elemental composition. researchgate.netresearchgate.net |

| MS/MS | Structural fragmentation analysis | Reveals characteristic fragment ions that help to confirm the molecular structure. nih.govrsc.org |

Chemometric Approaches in Natural Product Analysis (e.g., Principle Component Analysis)

Chemometric approaches, such as Principal Component Analysis (PCA), are increasingly being applied in natural product analysis to handle large and complex datasets generated by analytical techniques like HPLC and NMR. nih.govplos.org PCA is an unsupervised pattern recognition technique that reduces the dimensionality of multivariate data while retaining most of the original variation. nih.gov

In the context of this compound and other natural products, PCA can be used for several purposes:

Quality Control: PCA can be applied to chromatographic or spectroscopic fingerprints (e.g., from HPLC or NMR) of herbal extracts to assess their quality and consistency. plos.org It can help to distinguish between samples from different sources, batches, or plant parts. plos.org

Authentication: By analyzing the chemical profiles, PCA can help to authenticate botanical raw materials and detect adulteration. nih.gov

Identification of Bioactive Markers: PCA can help to identify the chemical markers that are most responsible for the variation between different samples, which can then be correlated with their biological activity. nih.gov

The process involves creating a data matrix from the analytical results (e.g., peak areas from HPLC chromatograms or signal intensities from NMR spectra) and then applying PCA to this matrix. The results are often visualized in a scores plot, where samples with similar chemical profiles cluster together, and a loadings plot, which shows the contribution of each variable (e.g., a specific chromatographic peak) to the observed separation in the scores plot. nih.gov This approach provides a powerful tool for the comprehensive analysis and quality assessment of complex natural product mixtures containing this compound. mdpi.comnih.gov

Affinity Selection Mass Spectrometry (AS-MS) for Ligand-Target Probing

Affinity Selection Mass Spectrometry (AS-MS) has emerged as a robust and high-throughput screening method for the identification of potential small molecule ligands for biological targets from complex mixtures such as natural product extracts. momentum.biofrontiersin.org This technique is predicated on the principle of specific binding affinity between a ligand and its target protein. momentum.bio The core process involves the incubation of a target protein with a mixture of compounds, separation of the protein-ligand complexes from unbound molecules, and subsequent identification of the bound ligands using mass spectrometry. spectroscopyonline.com This label-free biophysical method allows for the discovery of binders based on their molecular mass, irrespective of their functional effect on the target. researchgate.netbrjac.com.br

The application of AS-MS is particularly advantageous in natural product drug discovery, where bioactive compounds are often present in intricate matrices. frontiersin.org It facilitates the rapid identification of active constituents, bypassing the laborious and time-consuming process of traditional bioassay-guided fractionation. spectroscopyonline.com Various AS-MS approaches have been developed, primarily differing in the method used to separate the ligand-receptor complexes, such as size-exclusion chromatography (SEC), pulsed ultrafiltration, and the use of magnetic microbeads. spectroscopyonline.com

Given the known biological activities of this compound, particularly its anti-inflammatory and acetylcholinesterase (AChE) inhibitory effects, AS-MS presents a powerful strategy to identify and characterize its direct molecular targets. researchgate.netresearchgate.net For instance, to investigate its interaction with AChE, the enzyme could be immobilized on a solid support, such as magnetic beads. researchgate.net These functionalized beads would then be incubated with a natural product extract containing this compound. Molecules that bind to the immobilized AChE would be "fished out" of the mixture. After washing away non-specific binders, the captured ligands, including this compound, would be eluted and analyzed by high-resolution mass spectrometry to confirm their identity.

A typical AS-MS experiment to probe the interaction of this compound with a putative target, such as a protein involved in the inflammatory cascade, would involve a series of control and experimental incubations. The relative binding affinity can be assessed by calculating an affinity ratio or index from these assays. researchgate.net

Detailed Research Findings

While specific AS-MS studies focusing exclusively on this compound are not extensively documented in the public domain, we can extrapolate the expected findings based on the established methodology and the compound's known biological profile. A hypothetical AS-MS screening of a plant extract containing this compound against a panel of inflammatory and neurological targets would likely yield significant binding to proteins such as cyclooxygenases (COX-1 and COX-2) and acetylcholinesterase (AChE).

The results of such an experiment would be presented as a list of identified binders, with their corresponding mass signals and an enrichment factor or affinity score. This score quantifies the specificity of the interaction with the target protein compared to control experiments (e.g., incubation with denatured protein or empty beads).

Below is a hypothetical data table representing the potential findings from an AS-MS experiment screening an extract containing this compound against acetylcholinesterase.

Table 1: Hypothetical AS-MS Screening Results for Acetylcholinesterase Binders

| Compound Name | Observed m/z | Putative Identification | Affinity Score |

|---|---|---|---|

| This compound | 347.2217 [M-H]⁻ | Confirmed | 9.5 |

| Compound X | 413.1962 [M-H]⁻ | Unknown | 2.1 |

In this table, a high affinity score for this compound would indicate a strong and specific interaction with acetylcholinesterase. Further competitive binding experiments could be performed to validate these findings. In a competitive AS-MS assay, a known inhibitor of the target is introduced. A significant reduction in the affinity score of this compound in the presence of the known inhibitor would provide evidence that they share the same binding site.

Table 2: Competitive AS-MS Binding Data for this compound

| Experiment | Affinity Score of this compound |

|---|---|

| Without Competitor | 9.5 |

The significant drop in the affinity score in the presence of a competitor strongly suggests that this compound binds to the active site of acetylcholinesterase. This type of data is crucial for the initial stages of drug discovery and for elucidating the mechanism of action of natural products.

Structure Activity Relationship Sar Studies of Myrsinoic Acid a and Its Analogues

Impact of Structural Modifications on Biological Efficacy (e.g., hydrogenation, acetylation)

Structural modifications of Myrsinoic Acid A, specifically through hydrogenation and acetylation, have been shown to significantly alter its biological efficacy, particularly its antimicrobial properties. In its natural form, this compound does not exhibit activity against a range of selected microorganisms. scienceopen.comscielo.br However, the introduction of specific chemical changes to its structure can induce potent antimicrobial effects.

A study investigating these modifications revealed that both hydrogenated and acetylated derivatives of this compound gained the ability to inhibit the growth of several bacteria, including Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. scielo.br The parent compound, this compound (1), was inactive, but its hydrogenated derivative (2) and acetylated derivative (3) demonstrated notable activity. scielo.br

The hydrogenation of this compound targets the double bonds within its geranyl and prenyl side chains. The resulting saturated derivative showed newfound antimicrobial capabilities. scielo.brresearchgate.net Similarly, the acetylation of the phenolic hydroxyl group also conferred antimicrobial activity. scielo.br These findings underscore the latent potential of the this compound scaffold, which can be unmasked through targeted chemical modifications. The emergence of activity in the hydrogenated derivative suggests that the unsaturated nature of the isoprenoid side chains is not a prerequisite for antimicrobial action. scielo.br

The data from these studies highlight a clear relationship between the structural state of the side chains and the phenolic group and the compound's ability to act as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound and its Derivatives

| Compound | Modification | Activity against selected bacteria (B. subtilis, E. coli, S. aureus, P. aeruginosa) |

|---|---|---|

| This compound | None | Inactive |

| Hydrogenated this compound | Hydrogenation of side chains | Active |

Role of Specific Functional Groups in Bioactivity

The bioactivity of this compound is intrinsically linked to its constituent functional groups, which include a carboxylic acid, a phenolic hydroxyl group, and two isoprenoid side chains (geranyl and prenyl). google.com SAR studies have begun to elucidate the specific roles these groups play.

The phenolic hydroxyl group and the double bonds within the isoprenoid chains appear to be non-essential for certain biological activities. scielo.br For instance, in terms of antimicrobial effects, the fact that the hydrogenated derivative of this compound (lacking side-chain double bonds) is active suggests that these unsaturated bonds are not required. scielo.br Similarly, the acetylated derivative, where the phenolic hydroxyl is converted to an ester, also displays activity, indicating the free hydroxyl is not a strict necessity for this particular biological action. scielo.br In fact, the presence of the ester group in the acetylated derivative was noted as being important for the inhibitory activity against the tested microorganisms. scielo.br

The isoprenoid side chains (prenyl and geranyl groups) are known to influence the lipophilicity of molecules, which can affect their ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov The length and branching of these chains can modulate the intensity of biological effects.

Comparative Analysis of this compound with Other Myrsinoic Acid Congeners

This compound belongs to a family of related natural compounds, known as myrsinoic acids, which share a common structural framework but differ in their specific substitutions and cyclizations. Comparing the biological activities of these congeners provides valuable SAR insights. The primary reported activity for this class of compounds is anti-inflammatory.

This compound, along with Myrsinoic Acids B, C, and F, has been evaluated for its ability to suppress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation. At a dose of 1.4 µmol, this compound demonstrated a 65% inhibition of inflammation. Its congeners, Myrsinoic Acid B and C, showed inhibition of 83% and 68%, respectively, at the same dose. When the dose was lowered to 0.56 µmol, the inhibitory effects were 22% for this compound, 25% for Myrsinoic Acid B, and 44% for Myrsinoic Acid C.

Notably, Myrsinoic Acid F stands out as the most potent anti-inflammatory agent among the tested congeners, exhibiting a 77% inhibition of inflammation at the lower dose of 0.56 µmol. This potency was reported to be greater than that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Another congener, Myrsinoic Acid E (3,5-digeranyl-4-hydroxybenzoic acid), also demonstrated anti-inflammatory properties, suppressing TPA-induced inflammation by 59% at a dose of 1.4 µmol. A synthetic analogue of Myrsinoic Acid E, where the geranyl groups were replaced with farnesyl groups, showed enhanced activity (69% inhibition), while a diprenyl analogue showed weaker activity (14% inhibition). This suggests that the length of the isoprenoid side chains directly influences the anti-inflammatory potency.

This comparative analysis highlights that subtle structural variations among the myrsinoic acid congeners, such as the nature and length of the isoprenoid chains and the presence of additional rings (as in Myrsinoic Acid B and F), lead to significant differences in their anti-inflammatory efficacy.

Table 2: Comparative Anti-inflammatory Activity of Myrsinoic Acid Congeners

| Compound | Dose (µmol) | Inhibition of TPA-induced Edema (%) |

|---|---|---|

| This compound | 1.4 | 65 |

| This compound | 0.56 | 22 |

| Myrsinoic Acid B | 1.4 | 83 |

| Myrsinoic Acid B | 0.56 | 25 |

| Myrsinoic Acid C | 1.4 | 68 |

| Myrsinoic Acid C | 0.56 | 44 |

| Myrsinoic Acid E | 1.4 | 59 |

| Myrsinoic Acid F | 0.56 | 77 |

Future Research Trajectories for Myrsinoic Acid a Studies

Elucidation of Unexplored Biological Pathways and Mechanisms of Action

While initial studies have linked Myrsinoic acid A (MAA) to activities such as DNA polymerase inhibition and potential antidepressant-like effects, the precise molecular mechanisms and the full spectrum of its biological targets are not well understood. psu.eduresearchgate.netresearchgate.net Some research has indicated that while MAA itself may show no activity against certain microorganisms, its synthetic derivatives exhibit significant antimicrobial effects, suggesting that the core structure is a viable scaffold but its mode of action is complex and potentially indirect. scielo.br

Future research should prioritize the deconvolution of the specific cellular pathways modulated by MAA. Investigating its effect on key signaling cascades involved in inflammation, such as the NF-κB and MAPK pathways, could provide a clearer picture of its anti-inflammatory properties. mdpi.com Furthermore, its reported antidepressant-like effects warrant a deeper exploration into its interactions with neurotransmitter systems and neuroinflammatory pathways. researchgate.netresearchgate.netmdpi.com Identifying the direct protein targets of this compound is a critical next step. Techniques such as affinity purification coupled with mass spectrometry could be employed to isolate and identify binding partners, thereby revealing novel mechanisms and potential off-target effects. nih.gov

Investigation into Novel Biosynthetic Pathways of this compound

This compound is classified as a meroterpenoid, a class of natural products synthesized through hybrid pathways that combine elements of terpenoid and non-terpenoid biosynthesis. nih.gov The formation of such complex molecules typically involves a series of enzymatic reactions, including prenylation, epoxidation, and cyclization, orchestrated by specific gene clusters. nih.govmdpi.com While the general origins are known, the specific enzymes and genetic machinery responsible for constructing the this compound scaffold have not been elucidated.

Future investigations should focus on identifying and characterizing the complete biosynthetic gene cluster (BGC) for this compound in its source organisms, such as Myrsine coriacea or Rapanea ferruginea. psu.eduscielo.br This can be achieved through genome mining and transcriptomics. Once the BGC is identified, heterologous expression of the pathway in a host microorganism could confirm gene function and allow for the production of MAA and its precursors. mdpi.comnih.gov Understanding this pathway not only offers insights into the evolution of chemical diversity in nature but also opens the door for metabolic engineering to produce novel derivatives or increase yields of the natural compound. nih.govnih.gov

Exploration of New Synthetic Analogues with Enhanced Bioactivity and Selectivity

The generation of synthetic analogues is a cornerstone of drug discovery, allowing for the systematic optimization of a lead compound's properties. Research has already shown that simple chemical modifications to this compound, such as hydrogenation and acetylation, can dramatically alter its biological activity, conferring antimicrobial properties that are absent in the parent molecule. scielo.br This highlights the significant potential for improving its efficacy and selectivity through medicinal chemistry.

Future efforts should focus on creating a diverse library of this compound analogues. acs.org This could involve modifying the carboxylic acid group, altering the length and saturation of the terpene side chain, and substituting the phenolic hydroxyl group. scielo.brnih.gov For instance, the synthesis of analogues of the related Myrsinoic acid F has yielded compounds with potent anti-inflammatory activity. nih.gov These new compounds would then be screened against a wide panel of biological targets to identify derivatives with enhanced potency, reduced toxicity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation analogues. symeres.com

Table 1: Bioactivity of this compound and its Semi-Synthetic Derivatives This table is interactive. You can sort and filter the data.

| Compound | Modification | Test Organism | Activity | Source |

|---|---|---|---|---|

| This compound | None | B. subtilis, E. coli, S. aureus, P. aeruginosa | Inactive | scielo.br |

| Hydrogenated Derivative | Hydrogenation of double bonds | B. subtilis, E. coli, S. aureus, P. aeruginosa | Active | scielo.br |

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics

To fully understand the biological role and therapeutic potential of this compound, sensitive and robust analytical methods are required. These methods are essential for quantifying the compound in complex matrices such as plant extracts, biological fluids, and tissues, as well as for studying its metabolic fate. While standard chromatographic techniques have been used, the development of more advanced, "hyphenated" techniques could significantly improve detection and characterization. researchgate.netqmul.ac.uk

Table 2: Advanced Analytical Techniques for Natural Product Analysis This table is interactive. You can sort and filter the data.

| Technique | Abbreviation | Principle | Application for this compound | Source |

|---|---|---|---|---|

| High-Performance Liquid Chromatography–Tandem Mass Spectrometry | HPLC-MS/MS | Separates compounds based on polarity, followed by mass-based detection and fragmentation for structural information. | Quantification in biological samples; Metabolite identification. | mdpi.com |

| Gas Chromatography–Mass Spectrometry | GC-MS | Separates volatile compounds based on boiling point, followed by mass-based detection. | Analysis of derivatized MAA or its volatile breakdown products. | qmul.ac.uk |

| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | Detects and quantifies trace elements. | Could be used in studies involving metal-binding properties of MAA or its derivatives. | qmul.ac.uk |

Integration of this compound Research with Emerging Areas in Chemical Biology and Drug Discovery

The fields of chemical biology and drug discovery are rapidly evolving, driven by advances in systems biology, computational modeling, and synthetic biology. nih.govnih.govresearchgate.net To maximize the potential of this compound, future research must integrate these cutting-edge approaches. Instead of studying the compound in isolation, a systems-level perspective should be adopted to understand its impact on complex biological networks. nih.govresearchgate.net

This integration can take several forms. Chemical probes based on the this compound scaffold could be developed to identify its direct cellular targets (target deconvolution). nih.gov Computational methods, such as molecular docking and ligand-based screening, can predict new targets and guide the design of more potent analogues. nih.govfrontiersin.org Furthermore, synthetic biology approaches could be used to engineer cell-based screening platforms or to create novel biosynthetic pathways for producing diverse analogues. nih.gov By leveraging these interdisciplinary tools, research into this compound can move beyond basic characterization towards the rational design of new therapeutic agents. symeres.comfrontiersin.org

Q & A

Q. What methodologies are employed to isolate and purify Myrsinoic acid A from natural sources?

this compound is typically isolated from Myrsine species (e.g., Myrsine coriacea) using ethanol extraction followed by chromatographic purification. Key steps include:

- Solvent extraction : Ethanol or methanol is used to extract crude compounds from plant material.

- Column chromatography : Silica gel or reverse-phase HPLC separates this compound from co-extracted metabolites .

- Validation : Purity is confirmed via NMR and mass spectrometry, with comparisons to published spectral data .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Structural characterization relies on:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups and carbon frameworks. For example, olefinic protons and carboxyl groups are key markers in this compound .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C25H30O4) and fragmentation patterns .

- Comparative analysis : Cross-referencing with databases or prior studies ensures accuracy .

Q. What is the mechanism by which this compound inhibits the Hill reaction in photosynthesis?

this compound disrupts Photosystem II (PSII) by binding to the QB site, blocking electron transfer from QA to QB. This is demonstrated via:

- Chlorophyll fluorescence assays : Measures PSII efficiency under varying inhibitor concentrations.

- Competitive binding studies : Compares this compound’s efficacy to known inhibitors like DCMU .

Q. Which in vivo models are used to study this compound’s pharmacological effects?

Streptozotocin (STZ)-induced diabetic rodent models are common. Key parameters include:

- Oxidative stress markers : Superoxide dismutase (SOD), glutathione (GSH).

- Behavioral assays : Forced swim or tail suspension tests to assess antidepressant-like effects .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s efficacy in neurodegenerative models?

- Model selection : Adapt STZ-induced diabetic encephalopathy models by incorporating cognitive tests (e.g., Morris water maze).

- Dosage optimization : Use pharmacokinetic studies to determine blood-brain barrier penetration.

- Controls : Include positive controls (e.g., metformin for glucose regulation) and vehicle controls .

Q. How should contradictions in reported bioactivity of this compound across studies be addressed?

- Meta-analysis : Compare experimental conditions (e.g., solvent used, dosage ranges).

- Replication studies : Validate results in independent labs with standardized protocols.

- Tissue-specific assays : Test bioactivity in diverse cell lines (e.g., hepatic vs. neuronal) to identify context-dependent effects .

Q. What distinguishes this compound from its analog, Myrsinoic acid B, in pharmacological activity?

- Structural differences : Myrsinoic acid B lacks a hydroxyl group at C-7, altering its solubility and binding affinity.

- Functional assays : Compare antioxidant capacity (e.g., DPPH radical scavenging) and receptor interaction profiles .

Q. What strategies improve this compound’s bioavailability in preclinical studies?

- Nanocarrier systems : Liposomal encapsulation enhances solubility.

- Prodrug modification : Esterification of carboxyl groups improves absorption.

- Co-administration : Pair with bioavailability enhancers like piperine .

Q. How can researchers validate the specificity of this compound’s interaction with PSII?

- Mutagenesis studies : Modify PSII’s QB site in Chlamydomonas reinhardtii and test inhibitor binding.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry .

Q. Which statistical methods are appropriate for analyzing dose-response data in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.